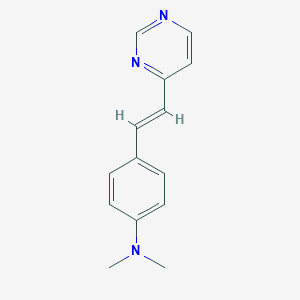

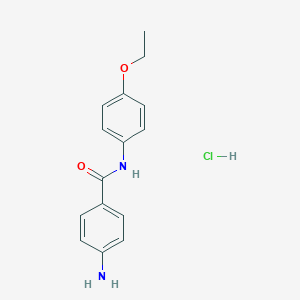

Nitrone, N-phenyl-alpha-p-tolyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nitrone, N-phenyl-alpha-p-tolyl-, also known as PBN, is a stable free radical compound that has been widely used in scientific research. It is a versatile compound that has been utilized in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

Nitrone, N-phenyl-alpha-p-tolyl- acts as a free radical scavenger by donating an electron to free radicals, thereby neutralizing them. It also has antioxidant properties, which help to protect cells from oxidative stress. Nitrone, N-phenyl-alpha-p-tolyl- has been shown to inhibit the activity of enzymes that produce free radicals, such as xanthine oxidase and NADPH oxidase.

Biochemical and Physiological Effects:

Nitrone, N-phenyl-alpha-p-tolyl- has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of gene expression. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

Nitrone, N-phenyl-alpha-p-tolyl- has several advantages for lab experiments, including its stability, low toxicity, and ease of use. It can be easily administered to cells or animals and has a long half-life, making it suitable for long-term experiments. However, Nitrone, N-phenyl-alpha-p-tolyl- also has some limitations, including its poor solubility in water and its potential to react with other compounds, which can interfere with experimental results.

Future Directions

There are several future directions for research on Nitrone, N-phenyl-alpha-p-tolyl-, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its role in aging and longevity. Further research is also needed to fully understand the mechanism of action of Nitrone, N-phenyl-alpha-p-tolyl- and its interactions with other compounds in biological systems.

In conclusion, Nitrone, N-phenyl-alpha-p-tolyl- is a versatile compound that has been widely used in scientific research due to its antioxidant properties and ability to scavenge free radicals. It has been utilized in various fields of research, including neuroprotection, cardiovascular protection, and cancer treatment. Further research is needed to fully understand the potential of Nitrone, N-phenyl-alpha-p-tolyl- as a therapeutic agent and its role in biological systems.

Synthesis Methods

Nitrone, N-phenyl-alpha-p-tolyl- can be synthesized using various methods, including the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolylmagnesium bromide, the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolyl lithium, and the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolylboronic acid. The most common method of synthesis is the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolyl lithium.

Scientific Research Applications

Nitrone, N-phenyl-alpha-p-tolyl- has been widely used in scientific research due to its ability to scavenge free radicals and its antioxidant properties. It has been utilized in various fields of research, including neuroprotection, cardiovascular protection, and cancer treatment. Nitrone, N-phenyl-alpha-p-tolyl- has been shown to protect against ischemic brain injury, reduce the risk of atherosclerosis, and inhibit the growth of cancer cells.

properties

CAS RN |

19865-55-5 |

|---|---|

Product Name |

Nitrone, N-phenyl-alpha-p-tolyl- |

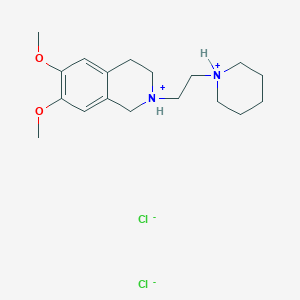

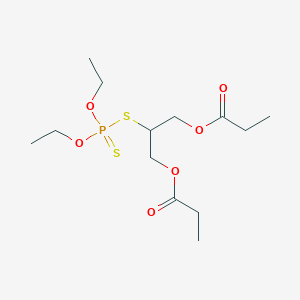

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-(4-methylphenyl)-N-phenylmethanimine oxide |

InChI |

InChI=1S/C14H13NO/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |

InChI Key |

GIRQZCQKQNMCRZ-PTNGSMBKSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] |

SMILES |

CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

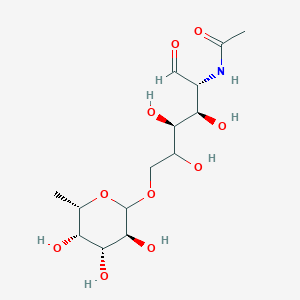

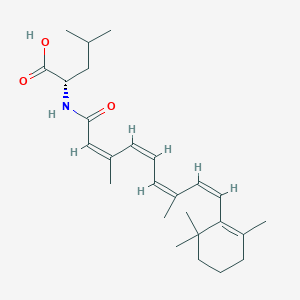

![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)

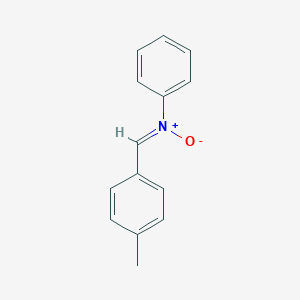

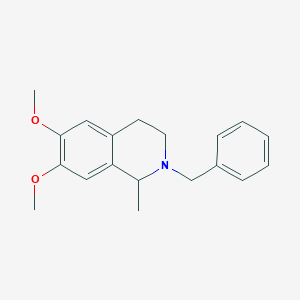

![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)